molecular formula C8H7NO2S B7789049 5-methoxy-1,3-benzoxazole-2-thiol

5-methoxy-1,3-benzoxazole-2-thiol

Cat. No.: B7789049
M. Wt: 181.21 g/mol
InChI Key: QGTUVLRFJOUWBN-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-benzoxazole-2-thiol ( 49559-83-3) is a high-purity chemical intermediate with the molecular formula C 8 H 7 NO 2 S and a molecular weight of 181.21 g/mol . This compound serves as a critical synthetic building block for constructing novel benzoxazole derivatives, a class of heterocyclic molecules prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Researchers utilize this scaffold to develop new chemical entities for investigating antibacterial and antifungal agents against pathogens such as Bacillus subtilis , Escherichia coli , and Candida albicans , as well as for anticancer research, particularly in studies involving human colorectal carcinoma (HCT116) cell lines . The benzoazole core is recognized for its significant research value in creating compounds with potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimycobacterial properties . The compound should be stored in a cool, dry place and is sensitive to moisture and light . This product is intended for research applications as a key starting material or intermediate in organic synthesis and drug discovery programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-methoxy-1,3-benzoxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTUVLRFJOUWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide in ethanol . The reaction is carried out at moderate temperatures (around 50°C) to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs solid-phase synthesis techniques, which allow for efficient and scalable production. These methods utilize combinatorial chemistry approaches to generate a wide range of benzoxazole derivatives, including this compound .

Chemical Reactions Analysis

Thiol-Based Reactivity

The thiol group at position 2 participates in diverse reactions:

Alkylation Reactions

  • Example : Reaction with ethyl chloroacetate under anhydrous conditions.

    • Reactants : 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 mmol), ethyl chloroacetate (1.2 mmol), K₂CO₃.

    • Conditions : Stirring in dry acetone at 50°C for 4 hours.

    • Product : Ethyl 2-(benzoxazol-2-ylthio)acetate (yield: 75–80%) .

Oxidation to Disulfides

  • Reagents : Air or mild oxidizing agents (e.g., H₂O₂).

  • Product : Bis(5-methoxybenzoxazol-2-yl) disulfide.

Catalytic Coupling Reactions

This compound acts as a thiol donor in asymmetric catalysis. For example:

  • Application : Asymmetric 1,2-methoxysulfenylation of styrenes using a vanadyl catalyst.

    • Conditions : 5 mol% vanadyl catalyst (3,5-dichloro-substituted), BzOxz-SH (2.0 equiv), TBHP oxidant in MeOH at 0°C.

    • Outcome : Chiral β-methoxy sulfides with up to 96% enantiomeric excess (ee) .

    • Mechanistic Insight : The thiol group coordinates to the vanadyl center, enabling stereoselective C–S bond formation.

Biological Activity and Derivatives

While the focus is on chemical reactions, derivatives of this compound exhibit notable biological properties:

  • Anticancer Activity : Acetic acid derivatives (e.g., 2-substituted benzoxazole acetic acids) show cytotoxicity against MCF-7 and HCT-116 cancer cell lines .

  • Enzyme Inhibition : Benzoxazolamine analogs act as leukotriene biosynthesis inhibitors (IC₅₀: 0.001 μM) .

Comparative Reaction Data

Reaction TypeConditionsYield/SelectivityKey Reference
SynthesisKOH, CS₂, ethanol, reflux91%
AlkylationK₂CO₃, ethyl chloroacetate, acetone75–80%
Asymmetric sulfenylationVanadyl catalyst, TBHP, MeOH, 0°C96% ee

Stability and Functionalization Challenges

  • Thermal Sensitivity : Degrades above 200°C, limiting high-temperature applications .

  • Solubility : Poor in polar solvents (e.g., water) but soluble in DMF or DMSO.

Scientific Research Applications

Chemistry

5-Methoxy-1,3-benzoxazole-2-thiol serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various chemical reactions such as oxidation, reduction, and substitution.

Biological Applications

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates it may inhibit specific enzymes involved in cancer cell proliferation, such as DNA topoisomerases and protein kinases.

Case Study: Anticancer Activity
In studies evaluating its cytotoxic effects against cancer cell lines (e.g., MCF-7 and HCT-116), derivatives of this compound demonstrated significant anticancer activity .

Medicine

Research is ongoing to assess its potential as an anticancer agent and for anti-inflammatory activities . The compound's mechanism involves modulating biological targets through hydrogen bonding and π-π interactions.

Industrial Applications

In industry, this compound is utilized in developing new materials and pharmaceuticals due to its versatile chemical modifications and interactions with biological targets. It has been classified under substances with potential endocrine-disrupting properties but lacks substantial evidence indicating harmful effects in current literature .

Mechanism of Action

The mechanism of action of 5-methoxy-1,3-benzoxazole-2-thiol involves its interaction with various biological targets. The compound can form hydrogen bonds and π-π interactions with enzymes and proteins, thereby modulating their activity. It has been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 5-methoxy-1,3-benzoxazole-2-thiol with analogous compounds, focusing on structural features, synthesis, reactivity, and biological activity.

Substituent Variations on the Benzoxazole/Benzothiazole Core

Table 1: Substituent Effects on Benzoxazole/Benzothiazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
This compound Benzoxazole 5-OCH₃, 2-SH C₈H₇NO₂S Hydrogel synthesis; high reactivity
5-Bromo-1,3-benzoxazole-2-thiol (T-1) Benzoxazole 5-Br, 2-SH C₇H₄BrNOS Grayish-white powder; LC/MS: m/z 230
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-Cl, 2-(4-OCH₃-C₆H₄) C₁₆H₁₄ClNOS Antitumor, antimicrobial activity
N-(5-Methoxy-1,3-benzothiazol-2-yl)ethanamide Benzothiazole 5-OCH₃, 2-NHCOCH₃ C₁₀H₁₀N₂O₂S Structural analog with acetylated amine
5-Methoxy-2-(thiophenyl)-1,3-benzoxazole Benzoxazole 5-OCH₃, 2-(thiophenyl) C₂₀H₁₄N₂O₄S Extended conjugation for optoelectronics

Key Observations :

  • Electronic Effects : The thiol group (-SH) in this compound increases nucleophilicity compared to acetylated (e.g., -NHCOCH₃ in ) or halogenated (e.g., -Br in ) derivatives.
  • Biological Activity : Substitution with a 4-methoxyphenyl group in benzothiazole () enhances antimicrobial potency, likely due to improved lipophilicity.
  • Synthetic Utility : The thiol group facilitates coupling reactions, as seen in PEG-Bt macromer synthesis , whereas bromo derivatives () are precursors for cross-coupling reactions.

Key Observations :

  • Cost Drivers : The Ox precursor used in PEG-Bt synthesis is prohibitively expensive (1,000 €/gram), highlighting the need for cost-effective alternatives .
  • Yield Optimization : Bromo derivatives (e.g., T-1) achieve moderate yields (65%) under mild conditions , while multi-step syntheses (e.g., PEG-Bt) are labor-intensive.

Key Observations :

  • Antiparasitic Potential: MMV001239, a benzothiazole derivative, shows promise in Chagas disease drug discovery .
  • Structural-Activity Relationship (SAR) : Planar benzothiazole derivatives () exhibit enhanced bioactivity due to improved DNA intercalation or enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-methoxy-1,3-benzoxazole-2-thiol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-mercaptoaniline derivatives with substituted carbonyl compounds. For example, potassium carbonate in methanol with sodium methoxide and magnesium chloride under reflux improves yield and purity (75% yield, 95.5% purity by HPLC) . Purification often involves recrystallization from ethyl acetate/water mixtures. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts like disulfides.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify methoxy protons at δ ~3.8 ppm and aromatic protons), 13C^{13}C-NMR (to confirm carbonyl/thiol carbons), and IR spectroscopy (S-H stretch ~2550 cm1^{-1}). Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry, as seen in structurally analogous compounds like 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound's aromatic and thiol groups. Stability tests in aqueous buffers (pH 4–9) show degradation at extremes due to thiol oxidation; thus, storage under inert atmosphere at -20°C is recommended .

Advanced Research Questions

Q. How does the methoxy group influence the electronic properties and reactivity of the benzoxazole-thiol scaffold?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing electron density on the benzoxazole ring. This can be quantified via Hammett constants (σ~ -0.27 for OMe) and DFT calculations. Experimentally, methoxy-substituted derivatives show enhanced nucleophilicity at the sulfur atom, facilitating reactions with electrophiles like alkyl halides .

Q. What strategies mitigate data contradictions in lipophilicity and bioavailability studies of methyl/alkoxy-substituted benzoxazoles?

  • Methodological Answer : Use orthogonal methods:

  • Lipophilicity : Compare logP values from shake-flask assays vs. computational models (e.g., XLogP3).
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic profiling. For example, methylation of 5-hydroxy-6-methyluracil increases lipophilicity but may reduce aqueous solubility, requiring formulation optimization .

Q. How can the thiol group be functionalized for targeted drug delivery without compromising bioactivity?

  • Methodological Answer : Protect the thiol as a disulfide or thioether during synthesis. Post-functionalization via Michael addition (e.g., with maleimide linkers) or click chemistry (e.g., azide-alkyne cycloaddition) retains bioactivity. For instance, (R)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic acid derivatives achieved 93% yield with retained antibacterial activity .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare with structurally related 5-chloro-benzoxazolinone derivatives, which showed activity via azole ring interactions with fungal cytochrome P450 enzymes . Include cytotoxicity assays (e.g., HEK293 cells) to assess selectivity.

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like E. coli FabH (β-ketoacyl-ACP synthase). Validate with MD simulations (GROMACS) to assess binding stability. For analogs, triazole-linked derivatives exhibited hydrogen bonding with active-site residues (e.g., His244, Asn247) .

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